1H-Benzotriazol-5-amine monohydrochloride
Overview
Description
1H-Benzotriazol-5-amine monohydrochloride is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields. This compound features a benzotriazole ring substituted with an amine group at the 5-position and is stabilized as a monohydrochloride salt. Benzotriazole derivatives are renowned for their unique physicochemical properties, making them valuable in synthetic chemistry, medicinal chemistry, and material sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzotriazol-5-amine monohydrochloride typically involves the reaction of 1H-benzotriazole with appropriate amine sources under controlled conditions. One common method includes the diazotization of 1H-benzotriazole followed by amination. The reaction conditions often require low temperatures and the presence of catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the compound in its purest form .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzotriazol-5-amine monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It participates in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted benzotriazole derivatives, which can be further utilized in synthetic applications .
Scientific Research Applications
1H-Benzotriazol-5-amine monohydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of corrosion inhibitors, UV stabilizers, and materials for photovoltaic cells
Mechanism of Action
The mechanism of action of 1H-Benzotriazol-5-amine monohydrochloride involves its interaction with molecular targets through hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions enable the compound to bind with enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved often include inhibition of specific enzymes or interference with cellular signaling processes .
Comparison with Similar Compounds
1H-Benzotriazole: The parent compound, known for its corrosion inhibition properties.
5-Amino-1H-benzotriazole: A closely related compound with similar applications in synthetic chemistry and material sciences.
Benzimidazole: Another heterocyclic compound with a similar structure but different functional properties.
Uniqueness: 1H-Benzotriazol-5-amine monohydrochloride stands out due to its specific substitution pattern, which imparts unique reactivity and stability. Its ability to form stable coordination compounds and participate in diverse chemical reactions makes it a valuable tool in various scientific and industrial applications .
Properties
IUPAC Name |
2H-benzotriazol-5-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4.ClH/c7-4-1-2-5-6(3-4)9-10-8-5;/h1-3H,7H2,(H,8,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMSFWOAKOLQEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C=C1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3663-27-2, 93805-11-9 | |
Record name | 1H-Benzotriazol-6-amine, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3663-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Benzotriazol-6-amine, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93805-11-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30239700 | |
Record name | 1H-Benzotriazol-5-amine monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30239700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93805-11-9 | |
Record name | 1H-Benzotriazol-5-amine monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093805119 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Benzotriazol-5-amine monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30239700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-benzotriazol-5-amine monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.089.496 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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